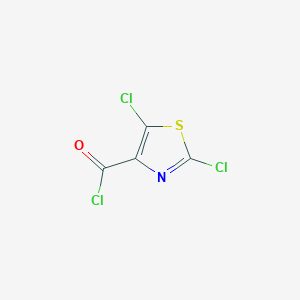

2,5-Dichloro-1,3-thiazole-4-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

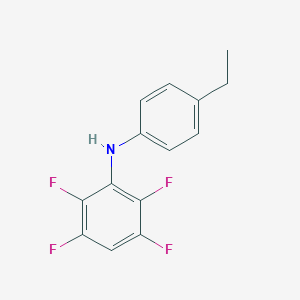

2,5-Dichloro-1,3-thiazole-4-carbonyl chloride is a chemical compound that is part of the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen. This compound is characterized by the presence of two chlorine atoms and a carbonyl chloride group attached to a thiazole ring.

Synthesis Analysis

The synthesis of related thiazole compounds often involves the use of chlorinated precursors and cyclization reactions. For instance, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-amines leads to the formation of thiazolopyridine-2-carbonitriles, which are structurally related to 2,5-dichloro-1,3-thiazole-4-carbonyl chloride . Another example is the synthesis of 2-methyl-4-trifluoromethyl-thiazole-5-formyl chloride, which is achieved by reacting the corresponding formyl acid with solid phosgene . These methods highlight the importance of chlorinated intermediates and the use of cyclization steps in the synthesis of thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic techniques and computational methods. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations can also provide insights into the electronic properties and molecular geometry of thiazole compounds .

Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including oxidative dimerization, as seen in the preparation of 3,5-disubstituted 1,2,4-thiadiazoles from thioamides . The reactivity of thiazole derivatives towards nucleophiles is also demonstrated in the synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives from 4,5-dichloro-1,2-dithiole-3-thione .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be quite diverse. For instance, the mesomorphic properties of 2,5-di-(4-N-alkyloxyphenyl)thiazolo[5,4-d]thiazoles were studied, revealing the presence of nematic and smectic phases in these compounds . The stability and magnetic properties of thiazole-containing complexes, such as the dinuclear copper(II) complex with mu-chloro-mu-[2,5-bis(2-pyridyl)-1,3,4-thiadiazole], have also been characterized .

Orientations Futures

The future directions for “2,5-Dichloro-1,3-thiazole-4-carbonyl chloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Thiazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities . Therefore, research into new thiazole-based compounds could lead to the development of novel therapeutic agents.

Propriétés

IUPAC Name |

2,5-dichloro-1,3-thiazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3NOS/c5-2(9)1-3(6)10-4(7)8-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPODAHAHGTVBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-1,3-thiazole-4-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)